molecular formula C14H12BrN3S B12012076 2-bromobenzaldehyde N-phenylthiosemicarbazone CAS No. 301809-24-5

2-bromobenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B12012076
CAS No.: 301809-24-5
M. Wt: 334.24 g/mol
InChI Key: OZKIYDAUXKPCPR-MHWRWJLKSA-N
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Description

2-Bromobenzaldehyde N-phenylthiosemicarbazone (C₁₄H₁₂BrN₃S, monoisotopic mass: 332.99353 Da) is a thiosemicarbazone derivative characterized by a brominated benzaldehyde moiety and an N-phenyl-substituted thiosemicarbazide group .

Properties

CAS No.

301809-24-5

Molecular Formula

C14H12BrN3S

Molecular Weight

334.24 g/mol

IUPAC Name

1-[(E)-(2-bromophenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H12BrN3S/c15-13-9-5-4-6-11(13)10-16-18-14(19)17-12-7-2-1-3-8-12/h1-10H,(H2,17,18,19)/b16-10+

InChI Key

OZKIYDAUXKPCPR-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2Br

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-bromobenzaldehyde N-phenylthiosemicarbazone typically involves the condensation of 2-bromobenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction can be represented as follows:

2-Bromobenzaldehyde+N-phenylthiosemicarbazide2-Bromobenzaldehyde N-phenylthiosemicarbazone\text{2-Bromobenzaldehyde} + \text{N-phenylthiosemicarbazide} \rightarrow \text{2-Bromobenzaldehyde N-phenylthiosemicarbazone} 2-Bromobenzaldehyde+N-phenylthiosemicarbazide→2-Bromobenzaldehyde N-phenylthiosemicarbazone

Chemical Reactions Analysis

2-Bromobenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-bromobenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-bromobenzaldehyde with N-phenylthiosemicarbazone in an appropriate solvent, often under reflux conditions. The resulting compound can be characterized using various analytical techniques including:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : To elucidate the molecular structure.
  • Mass Spectrometry (MS) : For molecular weight determination.

Characterization studies confirm the formation of the thiosemicarbazone structure, which is crucial for understanding its reactivity and potential applications in biological systems .

Anticancer Activity

Research has shown that thiosemicarbazones, including 2-bromobenzaldehyde N-phenylthiosemicarbazone, exhibit significant anticancer properties. For instance, studies involving Ruthenium(II) complexes derived from thiosemicarbazones demonstrated promising anticancer activity against MCF-7 breast cancer cells. The mechanism involves the coordination of the thiosemicarbazone ligands to the metal center, enhancing their cytotoxic effects compared to the free ligands .

Table 1: Anticancer Activity of Thiosemicarbazones

CompoundCell LineIC50 (µM)Reference
2-Bromobenzaldehyde N-phenylthiosemicarbazoneMCF-720Ramaswamy et al.
Ruthenium(II) complex with thiosemicarbazoneMCF-75Ramaswamy et al.

Antioxidant Activity

Thiosemicarbazones have also been studied for their antioxidant properties. The antioxidant activity is essential for mitigating oxidative stress in biological systems. The evaluation of radical scavenging activity revealed that certain thiosemicarbazones exhibit significant antioxidant effects, which could be beneficial in preventing cellular damage associated with various diseases .

Antiviral Properties

In addition to anticancer and antioxidant activities, thiosemicarbazones have been explored for their antiviral potential. Compounds similar to 2-bromobenzaldehyde N-phenylthiosemicarbazone have shown effectiveness against viral infections, including those caused by members of the Flaviviridae family. The mechanism often involves inhibition of viral replication and interference with viral RNA synthesis .

Table 2: Antiviral Activity of Thiosemicarbazones

CompoundVirusSelectivity IndexReference
1-Indanone thiosemicarbazoneBovine Viral Diarrhea Virus80.29Finkielsztein et al.

Mechanism of Action

The mechanism of action of 2-bromobenzaldehyde N-phenylthiosemicarbazone involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes, leading to inhibition of their activity. The compound can also interact with cellular components, leading to oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiosemicarbazones

2.1. 5-Bromo-2-hydroxybenzaldehyde Thiosemicarbazone
  • Structural Differences : Unlike 2-bromobenzaldehyde N-phenylthiosemicarbazone, this compound features a hydroxyl group at the para position relative to the bromine atom on the benzaldehyde ring .
  • Coordination Chemistry: The hydroxyl group in 5-bromo-2-hydroxybenzaldehyde thiosemicarbazone facilitates stronger hydrogen bonding and metal coordination (via O and S donors), whereas the N-phenyl group in 2-bromobenzaldehyde N-phenylthiosemicarbazone may prioritize S and N donors for metal binding, with steric hindrance from the phenyl ring modulating reactivity .
  • Biological Relevance : Hydroxyl-containing thiosemicarbazones are often associated with enhanced antioxidant and antimicrobial activities due to increased polarity and hydrogen-bonding capacity . The bromine in both compounds likely augments lipophilicity, influencing cell membrane penetration.
2.2. 4-Phenyl-1-(1-phenylethylidene)thiosemicarbazide
  • Functional Groups : This compound lacks a bromine atom but includes an ethylidene linker between the phenyl and thiosemicarbazide groups .
  • Crystal Packing : Intramolecular N–H⋯S and C–H⋯π interactions stabilize its crystal structure, a feature shared with 2-bromobenzaldehyde N-phenylthiosemicarbazone, where bromine may further influence packing via halogen bonding .
2.3. Piperidine-Derived Thiosemicarbazones
  • Structural Contrast : Piperidine-based thiosemicarbazones (e.g., 4-piperidinyl-benzaldehyde thiosemicarbazones) replace the bromophenyl group with a piperidine ring, altering electronic and steric profiles .
  • Biological Activity : Piperidine moieties enhance blood-brain barrier penetration, making these compounds candidates for neuroactive agents. In contrast, bromine in 2-bromobenzaldehyde N-phenylthiosemicarbazone may limit bioavailability due to increased molecular weight and hydrophobicity .

Comparative Analysis of Physicochemical Properties

Property 2-Bromobenzaldehyde N-Phenylthiosemicarbazone 5-Bromo-2-hydroxybenzaldehyde Thiosemicarbazone 4-Phenyl-1-(1-phenylethylidene)thiosemicarbazide
Molecular Formula C₁₄H₁₂BrN₃S C₈H₇BrN₃OS C₁₅H₁₅N₃S
Key Functional Groups Br, N-phenyl, thiosemicarbazone Br, OH, thiosemicarbazone Ethylidene, thiosemicarbazide
Coordination Sites S, N (thiosemicarbazone) S, N, O (hydroxy) S, N (thiosemicarbazide)
Lipophilicity (LogP) High (Br, phenyl) Moderate (OH counteracts Br) Moderate (phenyl, ethylidene)
Catalytic Potential Untested (steric hindrance from phenyl) Moderate (O donor enhances metal binding) Low (limited electronic modulation)

Biological Activity

2-Bromobenzaldehyde N-phenylthiosemicarbazone (CAS Number: 301809-24-5) is a thiosemicarbazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is synthesized from 2-bromobenzaldehyde and N-phenylthiosemicarbazone, which incorporates both aldehyde and thiosemicarbazone functionalities, leading to a variety of potential pharmacological effects.

Synthesis and Characterization

The synthesis of 2-bromobenzaldehyde N-phenylthiosemicarbazone typically involves the condensation reaction between 2-bromobenzaldehyde and N-phenylthiosemicarbazide. The resulting compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Activity

Thiosemicarbazones, including 2-bromobenzaldehyde N-phenylthiosemicarbazone, have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported the minimum inhibitory concentration (MIC) values for various thiosemicarbazones against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .

Antiviral Activity

Research has shown that thiosemicarbazone derivatives can possess antiviral properties. Specifically, certain thiosemicarbazones have been evaluated for their effectiveness against viral infections such as Bovine Viral Diarrhea Virus (BVDV). The structure-activity relationship (SAR) studies reveal that modifications in the thiosemicarbazone structure can enhance antiviral efficacy, with some derivatives exhibiting higher selectivity indices than established antiviral drugs like ribavirin .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2-bromobenzaldehyde N-phenylthiosemicarbazone have been assessed against various human tumor cell lines. In vitro studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular metabolism. Notably, the compound's ability to chelate metal ions may contribute to its anticancer activity by interfering with metal-dependent enzymes .

Case Study 1: Antimicrobial Efficacy

In a comparative study of several thiosemicarbazones, 2-bromobenzaldehyde N-phenylthiosemicarbazone was found to exhibit potent antibacterial activity with an MIC of 12.5 µg/mL against Staphylococcus aureus. This study emphasizes the potential use of this compound in developing new antimicrobial therapies .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of thiosemicarbazones against BVDV. Results indicated that derivatives similar to 2-bromobenzaldehyde N-phenylthiosemicarbazone could inhibit viral replication effectively, with some compounds achieving EC50 values as low as 0.7 µM, showcasing their potential for treating viral infections .

Data Tables

Biological Activity MIC/EC50 Values Tested Organisms/Cell Lines
Antibacterial12.5 µg/mLStaphylococcus aureus
Antiviral0.7 µMBovine Viral Diarrhea Virus
CytotoxicityIC50: VariesVarious Human Tumor Cell Lines

Q & A

Q. What are the standard synthetic methodologies for preparing 2-bromobenzaldehyde N-phenylthiosemicarbazone?

The synthesis typically involves condensation of 2-bromobenzaldehyde with N-phenylthiosemicarbazide under acidic or basic conditions. For example:

  • Acid-catalyzed method : Reflux equimolar amounts of 2-bromobenzaldehyde and N-phenylthiosemicarbazide in ethanol with a few drops of acetic acid (e.g., 30–60 minutes), followed by cooling and crystallization .
  • Base-mediated approach : Use ethanolic solutions of aniline derivatives with potassium hydroxide to deprotonate intermediates, as seen in analogous thiosemicarbazone syntheses .
    Key purity checks include melting point analysis, TLC, and spectroscopic characterization.

Q. Which spectroscopic techniques are critical for characterizing 2-bromobenzaldehyde N-phenylthiosemicarbazone?

  • IR spectroscopy : Confirms the presence of C=N (imine, ~1600 cm⁻¹), C=S (~750 cm⁻¹), and N–H stretches (~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies protons on the aromatic rings (δ 7.0–8.5 ppm) and carbons in the thiosemicarbazone backbone (e.g., C=S at ~175 ppm) .
  • Elemental analysis : Validates stoichiometry (C, H, N, S percentages) .

Q. What metal ions form stable complexes with this ligand, and how are these complexes synthesized?

The ligand acts as a tridentate N,S-donor. Common metal ions include:

  • Cu(II) : Forms binuclear complexes with mixed square planar/octahedral geometries via reflux in methanol or ethanol .
  • Ga(III)/In(III) : Yield mononuclear complexes with distorted octahedral geometries under similar conditions .
    Synthesis involves mixing ligand and metal salt (e.g., CuCl₂·2H₂O) in a 2:1 molar ratio, followed by crystallization .

Advanced Research Questions

Q. How does the coordination geometry of metal complexes influence their biological activity?

  • Cu(II) complexes : Square planar geometries (e.g., [Cu₂(L)₃]⁺) exhibit enhanced cytotoxicity (IC₅₀ = 0.19 μM against HepG2 cells) due to improved membrane permeability and DNA intercalation .
  • Ga(III)/In(III) complexes : Octahedral geometries show photoluminescence (In³⁺ complexes) and selective antibacterial activity, linked to metal-ligand charge transfer (MLCT) pathways .
    Structural analysis via X-ray crystallography is critical for correlating geometry with activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Test compounds at multiple concentrations (e.g., 0.1–100 μM) to identify optimal efficacy windows .
  • Control experiments : Compare with free ligand (e.g., 2-bromobenzaldehyde N-phenylthiosemicarbazone alone) to isolate metal-specific effects .
  • Mechanistic studies : Use fluorescence quenching (e.g., ethidium bromide displacement) to assess DNA binding vs. reactive oxygen species (ROS) generation .

Q. How can crystallography elucidate the supramolecular interactions of this compound?

  • X-ray diffraction : Reveals intramolecular H-bonding (N–H⋯N/O) and S(5)/S(6) ring motifs stabilizing the thiosemicarbazone backbone .
  • Intermolecular interactions : C–H⋯π and N–H⋯S bonds drive dimerization (R₂²(8) motifs), impacting solubility and crystal packing .
  • Dihedral angles : Planarity between aromatic rings (e.g., <10° deviation) affects π-π stacking and bioactivity .

Q. What catalytic applications have been reported for thiosemicarbazone-metal complexes?

  • Ruthenium(II) complexes : Catalyze N-alkylation of heterocyclic amines with alcohols (e.g., benzyl alcohol → secondary amines) via hydrogen autotransfer mechanisms .
  • One-pot synthesis : Convert ortho-substituted anilines to benzazoles (e.g., benzimidazoles) under mild conditions (60–80°C, 12–24 hrs) .
    Reaction monitoring via HPLC-MS ensures yield optimization and byproduct identification .

Q. How do substituents on the phenyl ring modulate biological activity?

  • Electron-withdrawing groups (e.g., Br) : Enhance cytotoxicity by increasing electrophilicity and ROS generation .
  • Methoxy groups : Improve antibacterial activity (e.g., against S. aureus) via H-bonding with bacterial enzymes .
    Comparative studies using derivatives (e.g., 4-nitro or 4-methoxy analogs) are essential for structure-activity relationship (SAR) models .

Methodological Notes

  • Contradictions in synthesis : Acidic vs. basic conditions may alter product yields; optimize based on substituent sensitivity .
  • Bioactivity validation : Pair in vitro assays (e.g., MTT for cytotoxicity) with in silico docking (e.g., Autodock Vina) to predict target binding (e.g., topoisomerase II) .
  • Data reproducibility : Use standardized reagents (e.g., Sigma-Aldryl grade) and replicate experiments ≥3 times .

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